2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide
Overview
Description
Molecular Structure Analysis
The compound’s molecular structure is crucial for understanding its interactions with biological targets. The ethylidene bridge connecting the 4-chlorophenyl ring to the 1,2,4-triazole ring is a defining feature . This arrangement influences its binding affinity and biological activity.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
- Coumarin derivatives, including compounds related to 2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide, have been synthesized and characterized by various spectroscopic techniques. These compounds are part of extensive research in organic chemistry for their potential applications in various fields (Al-Amiery et al., 2016).
Antibacterial and Antimicrobial Activities
- Various coumarin derivatives have demonstrated antibacterial and antimicrobial properties. Synthesized compounds have been tested against a range of bacterial strains, showing promising results as potential antibacterial agents (Aziz‐ur‐Rehman et al., 2015); (Behrami & Dobroshi, 2019).
Antioxidant Activity
- Certain coumarin derivatives have been investigated for their antioxidant activities. These studies provide insights into their potential use in combating oxidative stress-related conditions (Kadhum et al., 2011).
Antineoplastic (Anticancer) Potential
- Coumarin compounds have been evaluated for their antineoplastic activities. Some derivatives have shown selective inhibition of tumor cell lines, suggesting their potential application in cancer therapy (Lácová et al., 2018); (Shi et al., 2020).
Anti-Estrogenic Activity
- Investigations have been conducted on certain coumarin acetamides for their antiestrogenic activity. This research highlights the potential of these compounds in hormone-related therapies, especially in conditions like breast cancer (Almutairi et al., 2020).
Mechanism of Action
2-((2-(5-bromofuran-2-yl)-4-oxo-4H-chromen-3-yl)oxy)acetamide interacts with the aryl hydrocarbon receptor (AHR) . It acts as a competitive antagonist, inhibiting AHR activation and nuclear translocation. This mechanism impacts cancer progression, immune responses, and other physiological processes .
Safety and Hazards
Properties
IUPAC Name |
2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO5/c16-11-6-5-10(21-11)14-15(20-7-12(17)18)13(19)8-3-1-2-4-9(8)22-14/h1-6H,7H2,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIGMCONNWRUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(O3)Br)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320293 | |
Record name | 2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201913 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
819827-50-4 | |
Record name | 2-[2-(5-bromofuran-2-yl)-4-oxochromen-3-yl]oxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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